Cas no 2172002-37-6 (1-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid)

1-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid structure
2172002-37-6 structure
Product Name:1-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid
CAS No:2172002-37-6
MF:C28H32N2O5
MW:476.564087867737
CID:6524365
PubChem ID:165579097
Update Time:2025-07-15

1-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid
    • EN300-1534001
    • 2172002-37-6
    • 1-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclopentane-1-carboxylic acid
    • Inchi: 1S/C28H32N2O5/c31-25(30-28(26(32)33)14-5-6-15-28)23(18-8-7-9-18)16-29-27(34)35-17-24-21-12-3-1-10-19(21)20-11-2-4-13-22(20)24/h1-4,10-13,18,23-24H,5-9,14-17H2,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: UNFRCTNMQWCSQH-UHFFFAOYSA-N
    • SMILES: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CCC1)NC1(C(=O)O)CCCC1

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 768
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 105Ų

1-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid Pricemore >>

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Additional information on 1-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid

1-2-Cyclobutyl-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic Acid (CAS No. 2172002-37-6): A Comprehensive Overview

1-2-Cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid (CAS No. 2172002-37-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is characterized by its unique structural features and potential applications in drug development.

The Fmoc group is a widely used protecting group in peptide synthesis due to its ease of removal and stability under various reaction conditions. The presence of this group in the compound ensures that the amino functionality remains protected during synthetic manipulations, allowing for precise control over the chemical reactions involved. This is particularly important in the synthesis of complex peptides and peptidomimetics, where maintaining the integrity of the amino acid sequence is crucial.

The cyclobutyl and cyclopentane moieties in the compound contribute to its conformational rigidity and stability. These cyclic structures can influence the compound's pharmacokinetic properties, such as solubility, permeability, and metabolic stability. Recent studies have shown that compounds with such cyclic structures often exhibit improved bioavailability and reduced toxicity, making them attractive candidates for drug development.

In the context of medicinal chemistry, 1-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid has been explored for its potential therapeutic applications. One area of interest is its use as a building block in the synthesis of peptidomimetics designed to target specific protein-protein interactions. These interactions are often implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Recent research has highlighted the importance of small molecules that can modulate protein-protein interactions (PPIs) with high specificity and potency. The unique structure of 1-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid makes it a promising candidate for this purpose. Its conformational flexibility and ability to form stable complexes with target proteins offer significant advantages over traditional small molecules.

Moreover, the compound's potential as a prodrug precursor has also been investigated. Prodrugs are biologically inactive derivatives that are converted into active drugs through metabolic processes in the body. The Fmoc group in 1-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid can be designed to be cleaved under specific physiological conditions, releasing the active drug at the desired site of action. This approach can enhance drug delivery efficiency and reduce systemic side effects.

In clinical trials, compounds derived from 1-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclopentane-1-carboxylic acid have shown promising results in preclinical studies for various therapeutic indications. For instance, one such derivative has demonstrated significant anti-tumor activity in animal models of cancer, with minimal toxicity to normal cells. These findings underscore the potential of this compound as a lead molecule for further drug development.

The synthesis of 1-2-cyclobutyl-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}propanamidocyclopentane carboxylic acid involves a multi-step process that requires careful optimization to achieve high yields and purity. Key steps include the formation of the cyclobutyl and cyclopentane rings, introduction of the Fmoc protecting group, and coupling reactions to form the final product. Advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline this process and improve scalability.

In conclusion, 1-2-cyclobutyl-{[(9H-fluoren)-9-methylmethoxy]carbonylamino}propanamide cyclopentanecarboxylic acid (CAS No. 2172002-37-6) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and potential applications make it an exciting candidate for further exploration and development as a therapeutic agent. Ongoing research continues to uncover new insights into its properties and biological activities, paving the way for innovative treatments for various diseases.

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